![molecular formula C13H11BrN2O2 B5846079 4-bromo-N-(2-nitrobenzyl)aniline](/img/structure/B5846079.png)
4-bromo-N-(2-nitrobenzyl)aniline
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Overview
Description
4-Bromo-N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-nitrobenzyl group and the aromatic ring is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-nitrobenzyl)aniline typically involves a multi-step process:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Coupling Reaction: Finally, the brominated nitrobenzyl compound is coupled with aniline under basic conditions to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-nitrobenzyl)aniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form N-oxides or other oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Reduction: 4-bromo-N-(2-aminobenzyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives
Scientific Research Applications
Nonlinear Optical Materials
One of the prominent applications of 4-bromo-N-(2-nitrobenzyl)aniline is in the development of nonlinear optical (NLO) materials. Research has shown that derivatives of this compound exhibit significant second harmonic generation (SHG) efficiency, making them suitable for photonic applications. For example, single crystals of 4-bromo-2-nitroaniline have been grown using solvent evaporation techniques and characterized for their optical properties .
Property | Value |
---|---|
Crystal Growth Method | Solvent Evaporation |
Solvent Used | Ethanol |
SHG Efficiency | High |
Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antipsychotic agents and other therapeutic applications. For instance, 4-bromo-2-nitrophenyl acetic acid, derived from similar precursors, has been identified as a key ingredient in the synthesis of Ziprasidone, an atypical antipsychotic .
Dyes and Pigments
This compound and its derivatives are also utilized in the dye industry due to their vibrant colors and stability. The nitro group enhances the electron-withdrawing capacity of the molecule, which can improve dye properties such as lightfastness and solubility.
Agricultural Chemicals
The compound is being investigated for use in agricultural chemicals, where it can act as a precursor to herbicides or fungicides. The incorporation of bromine and nitro groups into agrochemical structures can enhance biological activity against pests .
Case Studies
Several studies highlight the practical applications of this compound:
- Study on NLO Properties : A study published in CrystEngComm demonstrated that single crystals derived from 4-bromo-2-nitroaniline exhibited remarkable NLO properties suitable for laser frequency doubling applications .
- Pharmaceutical Development : Research published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various analogs based on this compound, leading to compounds with improved efficacy against specific psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-nitrobenzyl)aniline depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
4-Bromo-N-(2-nitrobenzyl)aniline can be compared with other similar compounds such as:
4-Bromo-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group at the para position.
4-Chloro-N-(2-nitrobenzyl)aniline: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-N-(2-nitrobenzyl)aniline: Similar structure but with a fluorine atom instead of bromine
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents on the aromatic ring.
Biological Activity
4-Bromo-N-(2-nitrobenzyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.
This compound possesses a bromine substituent and a nitro group, which can influence its reactivity and biological interactions. The chemical structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attacks or enzyme inhibition. This compound has been noted for its potential to inhibit various enzyme activities by binding to active sites, leading to altered cellular pathways and effects on cell proliferation and apoptosis.
Biological Activity Overview
The biological activities reported for this compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro assays indicate that it may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-bromo-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGDTNOLBEPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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